Cas no 1803610-85-6 (2-(pyridin-3-ylmethyl)aniline dihydrochloride)

1803610-85-6 structure
اسم المنتج:2-(pyridin-3-ylmethyl)aniline dihydrochloride
2-(pyridin-3-ylmethyl)aniline dihydrochloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-(pyridin-3-ylmethyl)aniline dihydrochloride
-
- نواة داخلي: 1S/C12H12N2.ClH/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10;/h1-7,9H,8,13H2;1H
- مفتاح Inchi: SMDORIPFIRLGPS-UHFFFAOYSA-N
- ابتسامات: C(C1=CN=CC=C1)C1C=CC=CC=1N.Cl
2-(pyridin-3-ylmethyl)aniline dihydrochloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140231-1.0g |
2-[(pyridin-3-yl)methyl]aniline dihydrochloride |
1803610-85-6 | 95% | 1.0g |
$1142.0 | 2023-07-07 | |
Chemenu | CM412419-250mg |
2-(pyridin-3-ylmethyl)aniline dihydrochloride |
1803610-85-6 | 95%+ | 250mg |
$523 | 2022-06-12 | |
Enamine | EN300-140231-0.25g |
2-[(pyridin-3-yl)methyl]aniline dihydrochloride |
1803610-85-6 | 95% | 0.25g |
$567.0 | 2023-07-07 | |
Enamine | EN300-140231-2.5g |
2-[(pyridin-3-yl)methyl]aniline dihydrochloride |
1803610-85-6 | 95% | 2.5g |
$2240.0 | 2023-07-07 | |
Enamine | EN300-140231-10.0g |
2-[(pyridin-3-yl)methyl]aniline dihydrochloride |
1803610-85-6 | 95% | 10.0g |
$4914.0 | 2023-07-07 | |
Aaron | AR01ADDW-100mg |
2-(pyridin-3-ylmethyl)aniline dihydrochloride |
1803610-85-6 | 95% | 100mg |
$570.00 | 2025-02-09 | |
1PlusChem | 1P01AD5K-250mg |
2-(pyridin-3-ylmethyl)aniline dihydrochloride |
1803610-85-6 | 95% | 250mg |
$665.00 | 2025-03-19 | |
A2B Chem LLC | AV62424-2.5g |
2-(pyridin-3-ylmethyl)aniline dihydrochloride |
1803610-85-6 | 95% | 2.5g |
$2393.00 | 2024-04-20 | |
1PlusChem | 1P01AD5K-500mg |
2-(pyridin-3-ylmethyl)aniline dihydrochloride |
1803610-85-6 | 95% | 500mg |
$1025.00 | 2025-03-19 | |
Aaron | AR01ADDW-5g |
2-(pyridin-3-ylmethyl)aniline dihydrochloride |
1803610-85-6 | 95% | 5g |
$4581.00 | 2023-12-14 |
2-(pyridin-3-ylmethyl)aniline dihydrochloride الوثائق ذات الصلة
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
1803610-85-6 (2-(pyridin-3-ylmethyl)aniline dihydrochloride) منتجات ذات صلة
- 744230-56-6(3-(3,4-dimethoxyphenyl)-3-4-(acetamidomethyl)benzenesulfonamidopropanoic acid)
- 2490401-65-3(2-(6-fluoropyridin-3-yl)oxyacetic acid hydrochloride)
- 898452-48-7(N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-2-(4-sulfamoylphenyl)ethylethanediamide)
- 951996-84-2(9-4-(2-hydroxyethyl)phenyl-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)
- 82252-39-9(boc-leu-(r)-val-oh)
- 2680797-79-7(benzyl N-(5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate)
- 1696354-09-2(5-Bromo-8-chloroisoquinolin-3-ol)
- 862812-03-1(4-fluoro-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)benzene-1-sulfonamide)
- 1267104-49-3(2-(3-fluoro-4-methoxyphenyl)ethane-1-thiol)
- 2228456-69-5(tert-butyl 3-(3-carbamothioylpropyl)piperidine-1-carboxylate)
الموردين الموصى بهم
Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

Enjia Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
